Asiaticoside
Description
Properties
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h8,20-22,24-42,49-60H,9-19H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQVAPGDARQUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Asiaticoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16830-15-2 | |
| Record name | Asiaticoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (2α,3β,4α)-2,3,23-trihydroxyurs-12-en-28-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Asiaticoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235 - 238 °C | |
| Record name | Asiaticoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036656 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Stability Considerations
Degradation studies revealed:
-
Temperature Sensitivity : this compound degradation accelerated above 50°C, with a 15% loss after 60 minutes at 60°C.
-
pH Dependency : Stability peaked at pH 3.0–5.0, with alkaline conditions (pH >8) causing rapid hydrolysis.
Table 1: Optimal UAE Conditions for this compound
| Parameter | Optimal Value |
|---|---|
| Ethanol Concentration | 53.7% |
| Temperature | 50.0°C |
| Extraction Time | 35 min |
| Dielectric Constant | 42.3 |
Ultrasonic-Enzyme Synergistic Extraction
A 2017 study integrated cellulase enzymes with ultrasound to enhance extraction efficiency. Cellulase (12 mg/g) hydrolyzed plant cell walls, while ultrasound (50 minutes) facilitated solvent penetration. Using 60% ethanol and a 10:1 liquid-to-material ratio at 60°C, this method achieved a 1.92% total this compound yield with an RSD of 1.83%, demonstrating high reproducibility.
Mechanistic Insights
-
Enzymatic Hydrolysis : Cellulase degraded cellulose matrices, releasing bound this compound.
-
Ultrasound Cavitation : Disrupted cell membranes, reducing extraction time by 40% compared to traditional methods.
Table 2: Ultrasonic-Enzyme Method Parameters
| Parameter | Value |
|---|---|
| Enzyme Dosage | 12 mg/g |
| Ethanol Concentration | 60% |
| Extraction Time | 50 min |
| Temperature | 60°C |
| Yield | 1.92% |
Multi-Step Purification for High-Purity this compound
A 2017 patent (CN108395464B) detailed a multi-step process to isolate this compound alongside madecassoside and this compound B. Centella asiatica was extracted with water, filtered, and centrifuged before adsorption onto macroporous resin. Alkaline washing (pH 9–10.5) removed impurities, followed by ethanol elution. Further purification involved methanol crystallization and reversed-phase chromatography, yielding this compound at 99.3% purity.
Critical Purification Steps
-
Macroporous Resin Adsorption : Removed 85% of polysaccharides and pigments.
-
Methanol Crystallization : Selectively precipitated this compound from methanol solutions.
-
Reversed-Phase Chromatography : Acetonitrile-water gradients resolved this compound from structural analogs.
Table 3: Multi-Step Method Performance
| Step | Outcome |
|---|---|
| Initial Extraction | 30 kg raw material |
| Final this compound | 20 g (99.3% purity) |
| Solvent Recovery | 90% ethanol recycled |
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Yield | Purity | Time | Cost Efficiency |
|---|---|---|---|---|
| Traditional Solvent | Moderate | 99.3% | 6–8 hours | Moderate |
| Ultrasonic-Assisted | High | 95–98% | 35–60 min | High |
| Ultrasonic-Enzyme | 1.92% | 98.5% | 110 min | Moderate |
| Multi-Step Purification | 0.067% | 99.3% | 12–24 hours | Low |
-
Ultrasonic Methods : Superior in speed and yield but require specialized equipment.
-
Multi-Step Purification : Ideal for high-purity applications despite lower yields.
Stability and Degradation Kinetics
Post-extraction stability is critical for industrial applications. This compound degrades via hydrolysis, accelerated by:
-
Elevated Temperatures : Activation energy of 58.2 kJ/mol, with a half-life of 120 minutes at 60°C.
-
Alkaline Conditions : Degradation rate constants (k) increased 3-fold at pH 9 vs. pH 5.
Recommendations :
-
Store extracts at ≤4°C in amber glass.
-
Adjust pH to 4.0–5.0 during processing.
Chemical Reactions Analysis
Hydrolysis and Stability Profiles
Asiaticoside undergoes pH-dependent hydrolysis due to its glycosidic bonds. Under acidic conditions (pH ≤ 3), the compound degrades into its aglycone, asiatic acid , and sugar moieties (glucose and rhamnose). In alkaline environments (pH ≥ 10), hydrolysis accelerates, leading to structural instability .
Table 1: Hydrolysis Conditions and Products
Host-Guest Complexation with Cyclodextrins
This compound forms inclusion complexes with γ-cyclodextrin (γ-CD), enhancing its solubility and chromatographic separation. This interaction modifies retention behavior in HPLC systems .
Table 3: Complexation Effects on HPLC Retention
| Mobile Phase Additive | Retention Time (min) | Separation Efficiency | Source |
|---|---|---|---|
| None | >120 | Poor | |
| γ-CD (4 mM) | 25.85 | Baseline separation |
Antioxidant Redox Reactions
This compound scavenges reactive oxygen species (ROS) via electron transfer mechanisms. It reduces oxidative stress in neuronal cells by neutralizing superoxide radicals (IC₅₀ = 12.4 μM) .
Key Reactions:
Enzyme Inhibition Mechanisms
This compound inhibits apyrase and tyrosinase through non-covalent interactions:
-
Apyrase inhibition : Binds to ATP-binding sites (Kd = 8.3 μM), reducing phosphate release by 67% at 100 μM .
-
Tyrosinase suppression : Downregulates MITF transcription, reducing melanin synthesis by 45% at 50 μM .
Table 4: Enzyme Inhibition Parameters
| Enzyme | IC₅₀ (μM) | Inhibition Mechanism | Source |
|---|---|---|---|
| Potato apyrase | 50 | Competitive ATP-binding | |
| Tyrosinase | 35 | MITF transcriptional repression |
Degradation in Formulation Systems
In topical emulsions, this compound follows Hixson-Crowell release kinetics (R² = 0.9974), indicating surface erosion-dominated release. Cumulative release reaches 60% in 8 hours from oil-in-water emulsions .
Release Model Comparison:
| Formulation Type | Kinetic Model | R² Value | Source |
|---|---|---|---|
| Oil-in-water emulsion | Hixson–Crowell | 0.9974 | |
| Water-in-oil emulsion | Higuchi diffusion | 0.9921 |
Scientific Research Applications
Pharmacological Properties
Asiaticoside exhibits a wide range of pharmacological activities, including:
- Neuroprotective Effects : It has been shown to enhance cognitive function and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting acetylcholinesterase and reducing oxidative stress .
- Wound Healing : this compound promotes collagen synthesis and accelerates wound healing processes, making it effective for treating burns and skin injuries .
- Anti-inflammatory and Antioxidant Activities : The compound reduces inflammation and oxidative damage, which is beneficial in conditions like arthritis and skin disorders .
- Cardioprotective Effects : It helps in protecting heart tissues from ischemic damage and improves overall cardiovascular health .
Clinical Applications
This compound has been applied in various clinical settings:
- Skin Conditions : Used extensively in dermatology for treating conditions like psoriasis, eczema, and scleroderma due to its anti-inflammatory and healing properties .
-
Burn Treatment : Studies indicate that this compound significantly enhances the healing rate of burn wounds compared to standard treatments .
Treatment Group Day 2 Day 8 Day 10 Day 14 Untreated 9.23% 15.23% 24.48% 28% Vaseline 12.85% 19.34% 27.76% 39% This compound 15.24% 28.62% 38.34% 51.7% Madecassoside 11.71% 22.81% 28.25% 73.1% - Cognitive Enhancement : Research has shown that this compound can improve memory and learning capabilities, making it a candidate for treating cognitive impairments .
- Antidepressant Effects : In animal models, this compound has demonstrated antidepressant-like effects by modulating the cAMP/PKA signaling pathway, suggesting its potential use in mental health therapies .
Case Studies
Several studies have highlighted the efficacy of this compound:
- A study on patients with diabetic microangiopathy showed significant improvement in microcirculation when treated with this compound over six months .
- In a randomized controlled trial involving patients suffering from generalized anxiety disorder, participants receiving this compound experienced notable reductions in anxiety symptoms compared to placebo groups .
Mechanism of Action
Asiaticoside exerts its effects through multiple molecular targets and pathways:
Wound Healing: It promotes collagen synthesis and enhances the migration and proliferation of fibroblasts, which are crucial for wound healing.
Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by scavenging free radicals.
Neuroprotective: It protects neurons from oxidative damage and apoptosis by modulating signaling pathways involved in cell survival and death
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Centella asiatica
Asiaticoside belongs to a family of triterpenoid glycosides and acids, including:
- Madecassoside : An isomeric glycoside of this compound, differing in hydroxyl group positions. Both are marker compounds in the Chinese Pharmacopoeia .
- Asiatic Acid : The aglycone form of this compound, generated via hydrolysis of its glycoside moiety. It has higher hydrophobicity (LogP: ~2.5) compared to this compound (LogP: ~1.8) .
- Madecassic Acid : The aglycone of madecassoside, structurally similar to asiatic acid but with distinct hydroxylation patterns .
- This compound B : An isomer of this compound with a ketone group at C-11 (11-oxo-asiaticoside B), showing neuroprotective effects via the PI3K pathway .
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | LogP | Solubility | Key Structural Features |
|---|---|---|---|---|
| This compound | C₄₈H₇₈O₁₉ | ~1.8 | High aqueous | Glycoside (glucose, rhamnose) at C-28 |
| Madecassoside | C₄₈H₇₈O₂₀ | ~1.7 | High aqueous | Glycoside (glucose, rhamnose) at C-28 |
| Asiatic Acid | C₃₀H₄₈O₅ | ~2.5 | Low aqueous | Carboxylic acid at C-28 |
| 11-Oxo-Asiaticoside B | C₄₈H₇₈O₂₀ | ~1.9 | Moderate aqueous | Ketone group at C-11 |
Pharmacological Activity Comparison
mTOR Inhibition and Binding Affinity
- This compound demonstrated a docking score of −11.98 kcal/mol for mTOR inhibition, comparable to everolimus (−11.86 kcal/mol), a synthetic mTOR inhibitor. In contrast, asiatic acid showed weaker binding (−10.37 kcal/mol) .
- Key Mechanism : this compound binds to the FKBP5-FRB domain, mimicking rapamycin’s interaction to inhibit mTORC1 .
Neuroprotective Effects
- This compound: Reduced cerebral ischemia-reperfusion injury by modulating the NOD2/MAPK/NF-κB pathway .
- Madecassoside : Exhibited similar neuroprotection but lower efficacy in enhancing PC12 cell viability (17.54% vs. This compound’s 16.69%) .
- 11-Oxo-Asiaticoside B : Superior neuroprotection (28.63% cell viability) via PI3K signaling .
Anticancer and Synergistic Activity
- This compound induced apoptosis in KB cancer cells (IC₅₀: 1.11 mg/mL) and synergized with vincristine, enhancing S-G₂/M arrest and Bcl-2 phosphorylation .
- Multidrug-resistant cells (KBv200, MCF-7/ADM) retained sensitivity to this compound, unlike conventional chemotherapeutics .
Wound Healing and Dermatological Effects
Pharmacokinetic and Bioavailability Profiles
Absorption and Excretion
- Orally administered this compound was primarily excreted in feces, with minimal urinary elimination .
- Asiatic Acid : Poor water solubility limits absorption but improves in physiological saline .
Metabolic Interconversion
- Bidirectional conversion between this compound and madecassoside occurs in vivo, mediated by CYP enzymes and reductase activity, prolonging systemic exposure .
Table 2: Pharmacokinetic Parameters in Beagle Dogs
| Parameter | This compound | Madecassoside | Asiatic Acid |
|---|---|---|---|
| Oral Bioavailability | 12% | 10% | <5% |
| Tₘₐₓ (h) | 2.5 | 3.0 | 4.0 |
| Urinary Excretion | <1% | <1% | <1% |
Clinical and Industrial Relevance
- This compound in Dermatology : Used in formulations for burns and scars due to its collagen-modulating effects .
- This compound B : Proposed as a lead compound for neurodegenerative diseases .
- Nanopowder Extraction: Increased this compound yield by 50% compared to micropowders, enhancing industrial scalability .
Biological Activity
Asiaticoside, a key triterpenoid glycoside derived from the plant Centella asiatica , has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, wound healing, and neuroprotective properties, supported by various studies and data.
1. Antibacterial Activity
This compound has been investigated for its potential antibacterial properties, particularly against specific strains of bacteria. A study highlighted its effectiveness against Enterococcus faecalis, a common pathogen associated with periapical infections. The research utilized the PASS prediction tool, which indicated a Pa value of 0.54 for this compound, suggesting moderate antibacterial potential .
Table 1: Antibacterial Efficacy of this compound
| Bacteria | Inhibition Zone (mm) | Concentration (%) |
|---|---|---|
| Enterococcus faecalis | 12.5 | 12.5 |
| 15 | 25 | |
| 18 | 50 |
The results indicated significant differences in inhibition zones across treatment groups, confirming the antibacterial activity of this compound against E. faecalis .
2. Anti-inflammatory Properties
This compound is also recognized for its anti-inflammatory effects. Research has shown that it can inhibit the hyaluronidase enzyme, which plays a role in inflammation and tissue degradation. The IC50 for this activity was reported at 67.78 ± 4.92 mg/mL, indicating its potential as an anti-inflammatory agent .
Table 2: Anti-inflammatory Activity of this compound
| Activity Type | IC50 (µg/mL) |
|---|---|
| Hyaluronidase Inhibition | 67.78 ± 4.92 |
3. Wound Healing Effects
This compound has been extensively studied for its wound healing properties. It promotes fibroblast proliferation and enhances collagen synthesis, essential for tissue repair. Clinical studies have demonstrated that topical applications of this compound significantly improve healing rates in burn injuries and ulcers .
4. Neuroprotective Effects
Emerging studies suggest that this compound possesses neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to reduce oxidative stress and inflammation in neuronal cells has been documented, indicating a role in protecting against conditions such as Alzheimer's disease .
Case Studies
- Wound Healing in Diabetic Patients : A clinical trial involving diabetic patients showed that a formulation containing this compound improved wound healing compared to standard treatments, with significant reductions in healing time and improved tissue regeneration .
- Antimicrobial Efficacy : Another study evaluated this compound's efficacy against various Gram-positive and Gram-negative bacteria, concluding that while it showed limited activity against some strains, it was effective against E. faecalis as previously noted .
Q & A
Q. What experimental models and assays are commonly used to assess Asiaticoside’s anti-photoaging effects?
Methodological Answer:
- HaCat keratinocytes exposed to UV radiation are a standard model for studying photoaging. Cell viability is measured via CCK-8 assays , while senescence is quantified using β-galactosidase activity assays .
- ROS levels are evaluated via fluorescent probes (e.g., DCFH-DA), and gene expression changes (e.g., TGF-β1, Smad2/3) are validated through RNA sequencing and Western blotting .
- Dose-dependent responses are critical; studies typically use this compound concentrations ranging from 10–100 nM in cell cultures .
Q. How do researchers standardize this compound purity and quantification in pharmacological studies?
Methodological Answer:
- High-performance liquid chromatography (HPLC) is the gold standard for isolating and quantifying this compound from Centella asiatica extracts. For example, a methanol-based HPLC protocol separates this compound and madecassoside with >98% purity .
- Quality control requires Certificate of Analysis (COA) documentation, including batch-specific purity data and safety profiles .
Q. What are the primary molecular targets of this compound in neuroprotection research?
Methodological Answer:
- In cerebral ischemia-reperfusion injury models (e.g., oxygen-glucose deprivation in PC cells), this compound modulates p38-MAPK signaling , reducing oxidative stress markers like malondialdehyde (MDA) and enhancing superoxide dismutase (SOD) activity .
- Western blotting confirms downregulation of pro-inflammatory cytokines (TNF-α, IL-6) and inhibition of apoptosis via caspase-3 suppression .
Advanced Research Questions
Q. How does this compound regulate crosstalk between TGF-β/Smad and other signaling pathways in UV-induced senescence?
Methodological Answer:
- This compound inhibits TGF-β1/Smad canonical signaling by downregulating Smad2/3 phosphorylation, which reduces collagen degradation and ROS production. However, RNAseq data reveal off-target effects on genes like MYC (cell growth) and CENPF (genomic stability), suggesting pathway crosstalk with PI3K/Akt and NF-κB .
- Contradictions arise in dose-response outcomes: high concentrations (100 nM) suppress P53 (apoptosis), while low doses (10 nM) show limited efficacy .
Q. What methodological challenges arise when reconciling this compound’s anti-melanogenic and pro-angiogenic effects?
Methodological Answer:
- This compound inhibits STAT3 , a transcription factor for melanogenesis genes (e.g., TYR), but upregulates VEGFA and FGF2 to promote angiogenesis. This duality requires dual-pathway assays (e.g., luciferase reporter genes for STAT3 and ELISA for VEGF) to avoid confounding results .
- Bioinformatics tools (e.g., protein-protein interaction networks using MCC algorithms) help prioritize dominant targets like fibronectin (FN1) and MMP9 .
Q. How can researchers address variability in this compound’s efficacy across different cell types and experimental conditions?
Methodological Answer:
- Comparative transcriptomics across cell lines (e.g., HaCat vs. neuronal PC cells) identifies tissue-specific signaling nodes. For example, this compound’s neuroprotection relies on Nrf2/HO-1 activation, whereas dermal effects involve TGF-β1 suppression .
- Meta-analysis of dose-response curves (e.g., EC50 values) and standardization of UV exposure protocols (e.g., 30-minute irradiation at 254 nm) improve reproducibility .
Data Contradiction Analysis
Q. Why do some studies report this compound’s upregulation of pro-inflammatory cytokines in specific contexts?
Methodological Answer:
- In melanogenesis models, this compound suppresses TNF-α to inhibit melanin synthesis. However, in spinal cord injury (SCI) models, it paradoxically reduces TNF-α via p38-MAPK inhibition , highlighting context-dependent mechanisms .
- Discrepancies may stem from cell-type-specific receptor expression (e.g., TLR4 in keratinocytes vs. neurons) or experimental timelines (acute vs. chronic inflammation) .
Methodological Best Practices
Q. What statistical and bioinformatics approaches are recommended for analyzing this compound’s multi-target effects?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
